

A Technical Guide to the Crystal Structure of Cesium Chromate (Cs_2CrO_4)

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Compound of Interest

Compound Name: Cesium chromate

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This document provides a detailed overview of the crystal structure of **cesium chromate** (Cs_2CrO_4), a compound of interest in various chemical and materials science applications. The following sections delineate its crystallographic parameters, atomic arrangement, and the experimental methodologies employed for its structural determination.

Crystal Structure and Space Group

Cesium chromate crystallizes in the orthorhombic crystal system.^[1] This system is characterized by three unequal crystallographic axes that are mutually perpendicular. The determined space group for **cesium chromate** is Pnma (No. 62).^{[1][2]} This designation indicates a primitive unit cell with a glide plane perpendicular to the a-axis, a mirror plane perpendicular to the b-axis, and a glide plane perpendicular to the c-axis.

Atomic Coordination Environment

The crystal structure of **cesium chromate** features distinct coordination environments for its constituent ions.^[2]

- Cesium (Cs^+) Ions: There are two non-equivalent cesium ion sites within the crystal lattice.^[2]
 - One Cs^+ ion is coordinated to nine oxygen atoms, with Cs-O bond distances ranging from 3.00 to 3.36 Å.^[2]

- The second Cs^+ ion is in an 11-coordinate geometry, bonded to eleven oxygen atoms, with Cs-O bond distances spanning 3.16 to 3.74 Å.[2]
- Chromium (Cr^{6+}) Ion: The chromium ion is bonded to four oxygen atoms in a tetrahedral geometry.[2] All chromium-oxygen bond lengths are approximately 1.65 Å.[2]
- Oxygen (O^{2-}) Ions: There are three distinct sites for the oxygen atoms. Each oxygen atom is bonded to five cesium ions and one chromium ion in a distorted single-bond geometry.[2]

Quantitative Crystallographic Data

The crystallographic data for **cesium chromate** has been determined through experimental techniques, primarily single-crystal X-ray and neutron diffraction. The data presented below is derived from a neutron diffraction study, which provides precise localization of atomic nuclei.

Lattice Parameters

Parameter	Value (Å or °)	Source
a	8.368	[1]
b	6.226	[1]
c	11.135	[1]
α	90	[2]
β	90	[2]
γ	90	[2]
Unit Cell Volume	595.15	[2]

Atomic Coordinates

The fractional atomic coordinates for the atoms within the conventional unit cell are provided below.

Atom	Wyckoff Position	x	y	z
Cs	4c	0.25	0.016341	0.194442
Cs	4c	0.75	0.167716	0.409317
Cr	4c	0.75	0.736195	0.419878
O	4c	0.75	0.041794	0.088961
O	4c	0.25	0.541311	0.089885
O	8d	0.969116	0.255955	0.339599

Data sourced from the Materials Project, referencing the neutron diffraction study by Morris et al. (1981).[2]

Experimental Protocols

The definitive determination of the crystal structure of **cesium chromate** has been accomplished through single-crystal diffraction techniques. These methods allow for the precise measurement of the diffraction pattern produced when a crystal is exposed to a beam of radiation, from which the arrangement of atoms can be deduced.

Synthesis of Single Crystals

For single-crystal diffraction studies, high-quality crystals are paramount. **Cesium chromate** crystals can be synthesized via several aqueous solution methods:

- Reaction of Cesium Carbonate with Chromic Acid: $\text{Cs}_2\text{CO}_3(\text{aq}) + \text{H}_2\text{CrO}_4(\text{aq}) \rightarrow \text{Cs}_2\text{CrO}_4(\text{s}) + \text{H}_2\text{O}(\text{l}) + \text{CO}_2(\text{g})$ Slow evaporation of the resulting solution can yield single crystals suitable for diffraction.
- Salt Metathesis Reaction: $\text{K}_2\text{CrO}_4(\text{aq}) + 2 \text{CsCl}(\text{aq}) \rightarrow \text{Cs}_2\text{CrO}_4(\text{s}) + 2 \text{KCl}(\text{aq})$ The lower solubility of **cesium chromate** compared to potassium chloride allows for its precipitation and subsequent recrystallization to form single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the unit cell dimensions, space group, and atomic positions by analyzing the diffraction pattern of X-rays scattered by a single crystal.

Methodology:

- **Crystal Mounting:** A suitable single crystal of **cesium chromate**, typically with dimensions in the range of 0.1 to 0.3 mm, is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to low temperatures (e.g., 100 K), to reduce thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A monochromatic X-ray beam, commonly from a Mo or Cu source, is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector, such as a CCD or CMOS detector.
- **Data Processing:** The collected images are processed to determine the intensities and positions of the diffraction spots. This data is used to determine the unit cell parameters and the space group of the crystal.
- **Structure Solution and Refinement:** The processed data is then used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods to best fit the experimental diffraction data, yielding the final, precise atomic coordinates and other crystallographic parameters.

Neutron Diffraction

Objective: To precisely determine the positions of all atoms, including the lighter oxygen atoms, and to corroborate the structure determined by X-ray diffraction. Neutrons are particularly sensitive to the positions of atomic nuclei.

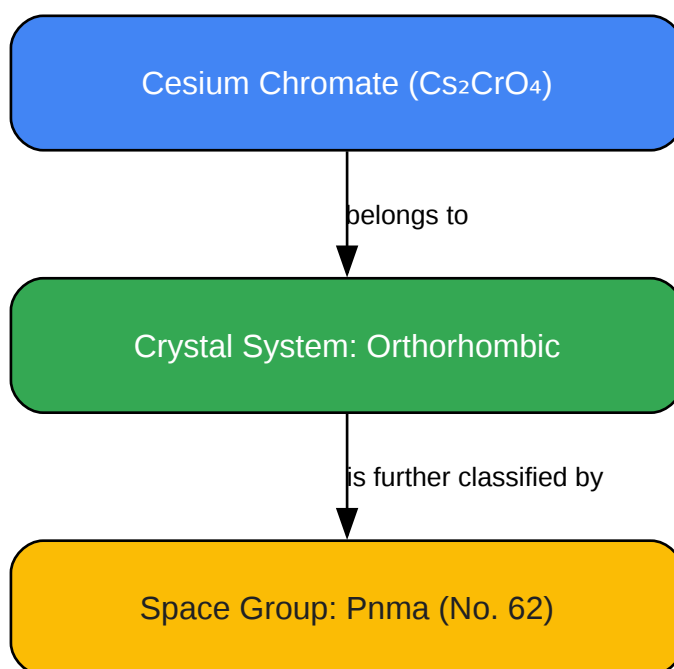
Methodology:

- **Crystal Selection:** A larger single crystal of **cesium chromate** than that used for SC-XRD is typically required for neutron diffraction experiments.

- **Data Collection:** The crystal is mounted in a neutron diffractometer at a neutron source (e.g., a nuclear reactor or spallation source). A monochromatic beam of neutrons is used to irradiate the crystal. Similar to SC-XRD, the crystal is rotated, and the intensities of the diffracted neutrons are measured at various angles using a neutron detector.
- **Structure Refinement:** The collected neutron diffraction data is used to refine the crystal structure model obtained from X-ray diffraction. This refinement provides highly accurate positions for all atoms in the unit cell, leading to precise bond lengths and angles. The neutron diffraction study by Morris et al. in 1981 was instrumental in providing the detailed structural parameters for **cesium chromate**.^[2]

Visualization of Crystallographic Hierarchy

The following diagram illustrates the hierarchical relationship of the crystallographic classification for **cesium chromate**.



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Caption: Hierarchical relationship of **cesium chromate**'s crystallography.

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References

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